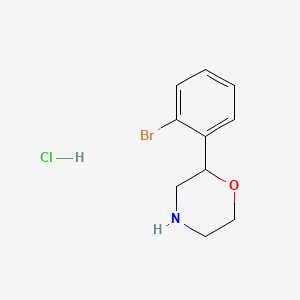

2-(2-Bromophenyl)morpholine hydrochloride

Description

Contextual Significance of Substituted Morpholine (B109124) Scaffolds in Synthetic Chemistry

Substituted morpholines are integral components in the design and synthesis of complex organic molecules. nih.govresearchgate.net Their prevalence stems from the versatile properties endowed by the morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org

The morpholine moiety has a rich history as a fundamental building block in organic synthesis. wikipedia.org Initially recognized for its utility as a base and a solvent, its role has expanded significantly over time. wikipedia.org Chemists have long utilized the reactivity of the secondary amine for various transformations, while the ether linkage provides conformational flexibility and influences the molecule's polarity. wikipedia.orgnih.gov The development of methods to introduce substituents onto the morpholine ring has further broadened its applicability, allowing for the creation of a diverse array of chemical structures with tailored properties. researchgate.netacs.org This has led to the incorporation of the morpholine scaffold into numerous classes of organic compounds. researchgate.nete3s-conferences.org

The introduction of an aryl group onto a heterocyclic ring system is a common and powerful strategy in synthetic design. ibmmpeptide.comrsc.orgnih.gov Aryl-substituted heterocycles are prevalent in a vast range of functional molecules. nih.gov The aryl group can serve several purposes: it can act as a key pharmacophore for biological interactions, influence the electronic properties of the heterocyclic ring, and provide a handle for further chemical modifications through cross-coupling reactions. cymitquimica.com The ability to strategically place aryl substituents allows chemists to fine-tune the steric and electronic characteristics of a molecule, which is crucial for optimizing its function. ibmmpeptide.com

Rationale for Dedicated Investigation of 2-(2-Bromophenyl)morpholine (B1289296) Hydrochloride

The specific compound, 2-(2-Bromophenyl)morpholine hydrochloride, presents a compelling case for focused research due to the unique interplay of its constituent functional groups and the existing gaps in scientific knowledge.

The combination of a morpholine ring, an aryl bromide, and an amine hydrochloride salt within a single molecule creates a platform for diverse chemical transformations. The secondary amine of the morpholine, in its free base form, can participate in nucleophilic reactions. wikipedia.org The aryl bromide is a versatile functional group, readily undergoing a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 2-position of the phenyl ring. cymitquimica.com The hydrochloride salt form enhances the compound's stability and water solubility, which can be advantageous for certain reaction conditions and purification procedures. nih.gov This convergence of functionalities offers a rich landscape for synthetic exploration.

While information exists for various bromophenylmorpholine isomers, such as the 4-(4-bromophenyl)morpholine (B1279557) hydrochloride sigmaaldrich.com and 4-(2-bromophenyl)morpholine (B1336127) cymitquimica.com, there is a comparative lack of detailed research specifically on the this compound isomer. fluorochem.co.uk Much of the available data pertains to the isomeric 4-substituted and N-substituted analogs. cymitquimica.comsigmaaldrich.com This highlights a specific gap in the scientific literature, warranting a thorough investigation into the synthesis, characterization, and reactivity of the this compound isomer to provide a more complete understanding of this class of compounds.

Scope and Objectives of Research on this compound

The primary objective of research into this compound is to systematically elucidate its chemical properties and synthetic utility. This involves developing efficient and scalable synthetic routes to the compound. A key aspect of this research is the comprehensive characterization of the molecule using modern analytical techniques to establish a definitive structural and physicochemical profile. Furthermore, a central goal is to explore the reactivity of the compound, particularly leveraging the aryl bromide for the synthesis of novel, more complex morpholine derivatives. This research aims to fill the existing knowledge gap and establish this compound as a valuable and versatile building block for organic synthesis.

Exploration of Diverse Synthetic Methodologies

The synthesis of morpholine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the morpholine ring. researchgate.net These methods often involve the cyclization of vicinal amino alcohols or their derivatives, as well as reactions starting from oxiranes and aziridines. researchgate.net

For the specific synthesis of 2-substituted morpholines, a common strategy involves the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone. nih.gov This reaction proceeds through an intermediate hydroxyaminoketone, which spontaneously cyclizes to form the tetrahydro-1,4-oxazine (morpholine) ring. nih.gov In the context of 2-(2-bromophenyl)morpholine, this would entail the use of a 2-bromophenyl-bromomethyl-ketone.

Another general approach to N-substituted morpholines involves the reaction of morpholine itself with a suitable electrophile. For instance, the synthesis of N-(2-aminoethyl)morpholine, a key intermediate for some pharmaceutical compounds, has been achieved by treating morpholine with 2-bromoethylamine (B90993) hydrobromide. asianpubs.org While this produces an N-substituted morpholine, it highlights the reactivity of the morpholine nitrogen in nucleophilic substitution reactions.

The synthesis of 4-(2-bromophenyl)morpholine, an isomer of the title compound, involves the cross-coupling of morpholine with an appropriate bromophenyl precursor. cymitquimica.com This suggests that palladium-catalyzed cross-coupling reactions could be a viable strategy for the synthesis of phenylmorpholine derivatives.

A general and optimized protocol for the synthesis of morpholine-2,5-diones from natural hydrophobic amino acids has also been reported, which involves the reaction of an amino acid with an α-halogenated acyl halide followed by intramolecular cyclization. nih.gov Although this leads to a dione (B5365651) derivative, the fundamental approach of cyclizing a linear precursor is a recurring theme in morpholine synthesis.

The synthesis of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid. For example, the preparation of 2-bromophenylhydrazine (B91577) hydrochloride involves dissolving the 2-bromophenylhydrazine free base in hydrochloric acid to induce crystallization of the salt. google.comsigmaaldrich.com A similar procedure would be applicable to 2-(2-bromophenyl)morpholine.

Table 1: Synthetic Approaches to Morpholine Derivatives

| Starting Materials | Reagents | Product Type | Reference |

| 2-Aminoethanol, Aryl-bromomethyl-ketone | - | 2-Hydroxy-2-aryl-morpholine | nih.gov |

| Morpholine, 2-Bromoethylamine hydrobromide | None (solvent-free) | N-(2-Aminoethyl)morpholine | asianpubs.org |

| Amino acid, α-Halogenated acyl halide | Base (e.g., NaHCO3) | Morpholine-2,5-dione | nih.gov |

| 2-Bromaniline | HCl, NaNO2, Zinc powder | 2-Bromophenylhydrazine | google.com |

Elucidation of Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is primarily dictated by the functional groups present: the secondary amine of the morpholine ring (in its protonated form), the ether linkage, and the bromine atom on the phenyl ring.

The bromine atom on the phenyl ring is a key functional group that can participate in a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, 4-(2-bromophenyl)morpholine, an isomer, is described as a cross-coupling agent for the preparation of organic compounds. cymitquimica.com This suggests that 2-(2-bromophenyl)morpholine could similarly be used in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce new substituents at the 2-position of the phenyl ring.

The morpholine ring itself can undergo transformations. The nitrogen atom, being a nucleophile in its free base form, is reactive towards various electrophiles. rsc.org Although in the hydrochloride salt the nitrogen is protonated, it can be deprotonated to the free base to participate in such reactions.

The reactivity of the morpholine moiety is also a subject of study in the context of its metabolism when it is part of a drug molecule. The cytochrome P450-catalyzed biodegradation of morpholine has been investigated using quantum-chemical methods. researchgate.net This indicates that the morpholine ring is not inert and can be a site of metabolic transformation.

Advanced Structural and Conformational Characterization

The structural and conformational properties of morpholine and its derivatives are crucial for understanding their reactivity and biological activity. The morpholine ring typically adopts a chair conformation, similar to cyclohexane. ed.ac.uk However, the presence of the heteroatoms (nitrogen and oxygen) introduces asymmetry and can lead to different conformational preferences compared to cyclohexane.

Studies on morpholine itself have shown that it can exist in both chair and twisted-boat conformations, with the chair form being more stable. rsc.org The orientation of the N-H bond can be either axial or equatorial, leading to different conformers with distinct energies. rsc.org For 2-(2-bromophenyl)morpholine, the bulky bromophenyl substituent at the C2 position would be expected to have a significant influence on the conformational equilibrium, likely favoring a conformation where this group occupies an equatorial position to minimize steric hindrance.

X-ray crystallography is a powerful technique for determining the solid-state structure of molecules. The crystal structures of piperazine, piperidine (B6355638), and morpholine have been determined at low temperatures, revealing that they form hydrogen-bonded chains in the solid state. ed.ac.uk For this compound, the crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the morpholine ring and the orientation of the bromophenyl group. It would also reveal the details of the hydrogen bonding interactions involving the morpholinium proton and the chloride anion.

In a broader context, X-ray crystal structure analysis combined with computational methods has been used to study the conformation of complex drug molecules containing a morpholine ring, such as cabergoline. nih.gov This combined approach allows for the identification of low-energy conformations in solution, which may be relevant for receptor binding. nih.gov

Table 2: Predicted Physicochemical Properties of 2-(2-Bromophenyl)morpholine

| Property | Predicted Value | Source |

| Molecular Formula | C10H12BrNO | uni.lu |

| Monoisotopic Mass | 241.01022 Da | uni.lu |

| XlogP | 1.6 | uni.lu |

| [M+H]+ m/z | 242.01750 | uni.lu |

| [M+Na]+ m/z | 263.99944 | uni.lu |

Theoretical Insights through Computational Chemistry

Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules like this compound. Quantum chemical calculations can be used to determine various properties, including optimized geometries, conformational energies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For the parent morpholine molecule, computational studies have been employed to construct two-dimensional potential energy surfaces (2D PESs) to understand the conformational changes in both the neutral and cationic states. rsc.org These studies have identified the relative energies of different conformers (chair and twisted-boat) and the nature of the HOMO, which is primarily located on the non-bonding orbital of the nitrogen atom. rsc.org

Similar computational approaches can be applied to 2-(2-bromophenyl)morpholine to understand how the bromophenyl substituent affects the conformational landscape and electronic properties. For instance, the rotational barrier around the C-C bond connecting the phenyl and morpholine rings can be calculated to identify the preferred orientations of the two rings relative to each other.

Furthermore, computational methods are instrumental in studying the mechanism of reactions involving morpholine derivatives. For example, quantum-chemical methods have been used to elucidate the mechanism of cytochrome P450-catalyzed biodegradation of morpholine. researchgate.net In the context of 2-(2-bromophenyl)morpholine, computational studies could be used to model its reactivity in cross-coupling reactions, helping to predict the most favorable reaction conditions.

The combination of experimental data, such as that from X-ray crystallography, with computational modeling provides a powerful approach for a comprehensive understanding of the structure-property relationships of these molecules. nih.gov

Utility as a Versatile Synthetic Intermediate

The presence of multiple functional groups in this compound makes it a valuable and versatile intermediate in organic synthesis. The bromine atom on the phenyl ring is a particularly useful handle for introducing molecular diversity.

As previously mentioned, the bromine atom can be readily transformed through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of derivatives where the bromine is replaced by alkyl, alkenyl, alkynyl, aryl, or heteroaryl groups. This versatility is crucial for the construction of libraries of compounds for screening in drug discovery and materials science applications.

The morpholine moiety itself is a common pharmacophore in medicinal chemistry, and its presence in a synthetic intermediate is highly desirable. nih.gov The nitrogen atom of the morpholine ring can be functionalized after deprotonation, allowing for the attachment of various substituents. This can be used to modulate the physicochemical properties of the molecule, such as its solubility and basicity, which are important for its pharmacokinetic profile.

Morpholine-containing compounds have been reported to exhibit a wide range of biological activities, including acting as inhibitors of various enzymes and as antagonists or agonists for different receptors. researchgate.net Therefore, this compound can serve as a starting material for the synthesis of novel, biologically active molecules. For example, morpholine-substituted tetrahydroquinoline derivatives have been synthesized and evaluated as potential mTOR inhibitors. mdpi.com This highlights the general strategy of incorporating the morpholine unit into larger, more complex scaffolds to achieve a desired biological effect.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13BrClNO |

|---|---|

Molecular Weight |

278.57 g/mol |

IUPAC Name |

2-(2-bromophenyl)morpholine;hydrochloride |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H |

InChI Key |

UEVBSCAVFQAFGR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2Br.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromophenyl Morpholine Hydrochloride

Retrosynthetic Analysis of the 2-(2-Bromophenyl)morpholine (B1289296) Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com

Disconnection Strategies Involving the Morpholine (B109124) Ring Formation

The primary disconnections for the 2-(2-bromophenyl)morpholine framework focus on the formation of the six-membered morpholine ring. A common strategy involves cleaving the C-N and C-O bonds of the morpholine ring. This approach leads back to a key intermediate, a substituted 1,2-amino alcohol. This disconnection is advantageous as a wide variety of chiral and achiral amino alcohols are readily available or can be synthesized. nih.govorganic-chemistry.org

Another viable disconnection strategy involves breaking the two C-O bonds or two C-N bonds. However, the former is more common and typically involves the reaction of a bis(2-haloethyl) ether with an appropriate amine, or the cyclization of a diethanolamine (B148213) derivative.

Approaches for Introducing the 2-Bromophenyl Moiety

The introduction of the 2-bromophenyl group can be achieved at various stages of the synthesis. One approach involves starting with 2-bromo-substituted precursors. For instance, 2-bromobenzaldehyde (B122850) or a derivative can be used to build the amino alcohol backbone. Alternatively, the 2-bromophenyl group can be introduced via a carbon-carbon bond-forming reaction on a suitable morpholine precursor. researchgate.netnih.gov

A powerful method for this purpose is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction. nih.gov These reactions allow for the direct arylation of a morpholine derivative with a 2-bromophenylboronic acid or a related organometallic reagent. Photocatalytic methods have also emerged as a modern strategy for the synthesis of 2-aryl morpholines, offering a diastereoselective annulation approach. figshare.comacs.org

Classical and Established Synthetic Routes to Substituted Morpholines

The synthesis of substituted morpholines is a well-established field with several reliable methods.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of morpholine synthesis, offering high efficiency and stereochemical control.

The cyclization of N-substituted 2-aminoethanols is a widely employed and versatile method for constructing the morpholine ring. chemrxiv.orgresearchgate.net This process typically involves the reaction of a 1,2-amino alcohol with a two-carbon electrophile, such as a 2-haloethanol or an epoxide, followed by intramolecular cyclization. The use of enantiomerically pure amino alcohols allows for the synthesis of chiral morpholines. nih.gov

A variety of catalysts, including iron(III) and palladium(II), can facilitate the diastereoselective synthesis of substituted morpholines from amino alcohols. thieme-connect.com Recent advancements have also highlighted the use of ethylene (B1197577) sulfate (B86663) as an efficient reagent for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org

| Starting Material | Reagent/Catalyst | Product | Key Features |

| Substituted 1,2-amino alcohol | 2-Haloethanol, Base | Substituted morpholine | Classical and widely used method. |

| Enantiopure amino alcohol | O-allyl ethanolamines, Pd-catalyst | Enantiopure cis-3,5-disubstituted morpholines | Provides access to stereochemically defined products. nih.gov |

| 1,2-Amino alcohol | Ethylene sulfate, tBuOK | Substituted morpholine | High yielding, one or two-step, redox-neutral protocol. organic-chemistry.orgchemrxiv.org |

| 1,2-Amino ethers and 1,2-hydroxy amines with an allylic alcohol | Iron(III) catalyst | Diastereoselective 2,6- and 3,5-disubstituted morpholines | Achieves high diastereoselectivity. thieme-connect.com |

An alternative and historically significant route to morpholines involves the ring-closure of ethylene glycol derivatives. The reaction of diethylene glycol with ammonia (B1221849) at elevated temperatures and pressures, often in the presence of a hydrogenation catalyst, yields morpholine. google.comgoogle.com This method can be adapted to produce substituted morpholines by using appropriately substituted diethylene glycol derivatives. Modern variations of this process utilize catalysts like Zn-promoted Cu-NiO/Al2O3 to improve efficiency and thermal stability. researchgate.net

| Starting Material | Reagent/Catalyst | Product | Key Features |

| Diethylene glycol | Ammonia, Hydrogenation catalyst (e.g., Raney nickel) | Morpholine | Industrial method for unsubstituted morpholine. google.com |

| Diethylene glycol | Ammonia, Ruthenium catalyst | Morpholine | Improved yields compared to older methods. |

| Diethylene glycol | Ammonia, Zn-promoted Cu-NiO/Al2O3 | Morpholine | High activity and thermal stability. researchgate.net |

Utilization of Epoxide or Aziridine (B145994) Intermediates

The use of strained three-membered rings, such as epoxides and aziridines, provides a powerful entry point for the synthesis of morpholine scaffolds. These methods rely on nucleophilic ring-opening reactions to install the necessary functionality for subsequent cyclization.

One common approach begins with the reaction of an enantiomerically pure epoxide with an amino alcohol. For instance, the reaction of an epoxide with an amino alcohol like D-alaninol proceeds via nucleophilic attack of the amino group on the less sterically hindered carbon of the epoxide ring, resulting in a monoalkylation product. acs.org This intermediate amino diol contains the complete atom framework required for the morpholine ring. The final ring closure is typically achieved by selectively activating the terminal hydroxyl group, often by conversion to a tosylate, followed by intramolecular nucleophilic substitution by the secondary amine to form the morpholine ring. acs.org

Aziridines, as nitrogen-containing analogues of epoxides, are also valuable precursors. The ring-opening of activated aziridines (e.g., N-sulfonyl aziridines) with various nucleophiles is a key strategy for synthesizing β-functionalized alkylamines. mdpi.com For morpholine synthesis, a precursor containing an aziridine and a tethered alcohol can undergo intramolecular ring-opening. Lewis acid catalysis is often employed to facilitate the selective attack of the hydroxyl group at one of the aziridine carbons. mdpi.comrsc.org For example, a palladium-catalyzed hydroamination reaction has been used as the key step in a stereoselective synthesis of 2,5-disubstituted morpholines starting from carbamate-protected aziridines. rsc.org The aziridine is first attacked by an unsaturated alcohol nucleophile, and the resulting aminoalkene undergoes palladium-catalyzed cyclization. rsc.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic systems, including nitrogen and oxygen heterocycles. wikipedia.org The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs catalysts. wikipedia.orgorganic-chemistry.org The driving force for the reaction is often the formation of a small, volatile byproduct like ethylene. wikipedia.org

In the context of synthesizing a 2-aryl morpholine, the RCM strategy would typically involve a precursor containing two terminal alkene functionalities, an ether linkage, and a nitrogen atom, all appropriately positioned for a 6-exo-trig cyclization. A common precursor is a diallylated amine that also contains an ether backbone. The ruthenium catalyst facilitates the formation of a new double bond within the ring, leading to a dehydromorpholine product. organic-chemistry.org This unsaturated intermediate can then be reduced to the saturated morpholine ring via standard hydrogenation methods. The RCM approach is valued for its high functional group tolerance and its ability to form rings of various sizes. wikipedia.orgorganic-chemistry.org

Direct Amination or Etherification Methods

Direct intramolecular cyclization methods provide a straightforward route to the morpholine ring. These strategies involve forming either the C-N bond (amination) or the C-O bond (etherification) in the final ring-closing step.

In a direct etherification approach, an N-substituted amino diol serves as the key precursor. An example of this is the cyclization of an N-tosylated diol, which can be formed from the ring-opening of an epoxide with an amino alcohol. acs.org The cyclization is achieved by deprotonating the secondary alcohol with a base like sodium hydride, followed by the addition of a sulfonylating agent such as p-toluenesulfonyl imidazole. This process facilitates a one-step hydroxyl activation and ring closure to yield the N-tosyl morpholine derivative with high regioselectivity. acs.org

Direct amination strategies often rely on intramolecular hydroamination, where an amine adds across a tethered carbon-carbon double or triple bond. These reactions are frequently catalyzed by transition metals. organic-chemistry.org For instance, boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to furnish morpholines in good yields. organic-chemistry.org

Advanced and Catalytic Synthetic Approaches for 2-(2-Bromophenyl)morpholine Hydrochloride

Modern synthetic chemistry offers highly efficient and selective catalytic methods for constructing complex molecules like 2-(2-bromophenyl)morpholine. These approaches include powerful cross-coupling reactions and stereoselective methods that allow for precise control over the molecular architecture.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Morpholine Bond Formation (e.g., Buchwald-Hartwig Amination Precursors)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly well-suited for constructing the aryl-morpholine linkage by reacting morpholine (or a suitable precursor) with an aryl halide, such as a 2-bromophenyl derivative. wikipedia.orgacsgcipr.org

The reaction typically involves a palladium(0) catalyst, which is often generated in situ from a Pd(II) precatalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. acsgcipr.org The choice of ligand is critical and has evolved over several "generations" to improve reaction scope, efficiency, and conditions. Early systems used simple phosphines, while later developments introduced bulky, electron-rich phosphine ligands (e.g., bidentate ligands like BINAP and DPPF) and NHC ligands, which allow for the coupling of a wider range of substrates under milder conditions. wikipedia.orgacs.org The Buchwald-Hartwig reaction's high functional group tolerance and broad applicability have made it a preferred method for synthesizing aryl amines and N-aryl heterocycles. wikipedia.orgrsc.org

| Catalyst System Component | Example(s) | Role / Advantage |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst for generating the active Pd(0) species. |

| Ligand (Phosphine) | P(t-Bu)₃, BINAP, XPhos, SPhos | Stabilizes the Pd catalyst; sterically hindered, electron-rich ligands enhance catalytic activity for challenging substrates. |

| Ligand (NHC) | IPr, IMes | N-Heterocyclic Carbenes offer an alternative to phosphines, often providing high stability and activity. researchgate.net |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile and participates in the reductive elimination step. |

Stereoselective and Asymmetric Syntheses of Morpholine Scaffolds

Given the prevalence of morpholine derivatives in pharmaceuticals, the development of methods for their stereoselective and asymmetric synthesis is of paramount importance. semanticscholar.orgnih.gov Chiral morpholines can be synthesized by various strategies, which can be broadly categorized based on when the key stereocenter is established: before, during, or after the cyclization of the morpholine ring. nih.govresearchgate.net

Methods for stereoselective synthesis include diastereoselective approaches that control the relative stereochemistry of multiple centers. For example, a copper(II)-promoted oxyamination of alkenes can produce 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov Another approach involves the diastereoselective synthesis of 2- and 3-substituted morpholines starting from a tosyl-oxazetidine, which acts as a novel synthon. nih.govacs.org Asymmetric hydrogenation of a pre-formed unsaturated morpholine ring is another powerful technique to install chirality after cyclization. semanticscholar.orgnih.govrsc.org

Among the most elegant strategies for asymmetric morpholine synthesis is the use of tandem catalytic reactions that combine hydroamination and transfer hydrogenation in a single pot. acs.orgnih.govorganic-chemistry.org This approach enables the efficient and highly enantioselective synthesis of 3-substituted morpholines from simple aminoalkyne substrates. nih.govorganic-chemistry.org The process typically involves two distinct catalytic cycles:

Intramolecular Hydroamination: A titanium catalyst promotes the intramolecular addition of the amine onto the alkyne, forming a cyclic enamine or imine intermediate. acs.orgnih.gov

Asymmetric Transfer Hydrogenation: A chiral ruthenium catalyst, notably a Noyori-Ikariya type catalyst such as RuCl(S,S)-Ts-DPEN, reduces the cyclic imine to the chiral morpholine. acs.orgnih.govnih.gov This step proceeds with high enantioselectivity, often achieving enantiomeric excesses (ee) of >95%. acs.orgnih.gov

Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst are crucial for achieving high levels of enantiocontrol. acs.orgnih.govorganic-chemistry.org

Asymmetric transfer hydrogenation (ATH) can also be used as a standalone step to create a chiral alcohol from a ketone precursor. thieme-connect.de This chiral alcohol can then be carried forward through subsequent reactions to form the chiral morpholine ring, effectively setting the key stereocenter early in the synthetic sequence. The use of formic acid/triethylamine or formic acid/DABCO mixtures as the hydrogen source is common in these transformations. thieme-connect.de

Diastereoselective and Diastereoconvergent Syntheses

The stereochemical configuration of substituted morpholines is crucial for their biological activity. Diastereoselective syntheses aim to produce a specific diastereomer from a mixture of starting materials, while diastereoconvergent syntheses can convert multiple diastereomers of a starting material into a single product diastereomer.

A notable strategy for the diastereoselective and even diastereoconvergent synthesis of substituted morpholines involves a photoredox-mediated Giese-type reaction. This method can be applied to the synthesis of highly decorated and conformationally rigid morpholines. The process may start from diastereomeric morpholine hemiaminals, which are then subjected to conditions that promote a radical reaction, leading to a convergence towards a single, thermodynamically favored diastereomer. The observed diastereoselectivity and diastereoconvergence in these photoredox radical processes are often governed by the minimization of steric strain, such as pseudo A(1,3) strain between substituents on the morpholine ring, and by stereoelectronic effects like the anomeric effect.

For the synthesis of a compound like 2-(2-Bromophenyl)morpholine, a potential diastereoselective approach could involve the rhodium-catalyzed intramolecular cyclization of a nitrogen-tethered allenol. researchgate.net This method has been shown to produce various substituted morpholines with high to excellent yields and diastereoselectivities. researchgate.netgoogle.com The starting allenol would need to incorporate the 2-bromophenyl group. The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome.

Table 1: Comparison of Diastereoselective and Diastereoconvergent Strategies

| Strategy | Principle | Key Features | Potential Applicability to 2-(2-Bromophenyl)morpholine |

|---|---|---|---|

| Diastereoselective Synthesis | Preferentially forms one diastereomer from a stereoisomeric mixture of reactants or through a stereocontrolled reaction pathway. | Relies on chiral auxiliaries, catalysts, or substrates to control the stereochemical outcome. | Rhodium-catalyzed cyclization of a suitable 2-bromophenyl-substituted allenol could afford high diastereoselectivity. |

| Diastereoconvergent Synthesis | Converts a mixture of diastereomeric starting materials into a single diastereomeric product. | Often involves a reversible step or an intermediate that allows for equilibration to the most stable diastereomer. | A photoredox radical reaction on a mixture of diastereomeric precursors could potentially yield a single diastereomer of 2-(2-Bromophenyl)morpholine. |

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry increasingly utilizes photocatalysis and electrocatalysis to achieve transformations under mild and environmentally benign conditions.

Photocatalytic Synthesis: A robust method for the synthesis of substituted 2-aryl morpholines employs a photocatalytic, diastereoselective annulation strategy. asianpubs.org This approach uses visible light, a photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials. asianpubs.org For the synthesis of 2-(2-Bromophenyl)morpholine, this would likely involve the reaction of an imine derived from 2-bromobenzaldehyde and an appropriate amino alcohol derivative. The reaction proceeds through the formation of a radical cation, and the diastereoselectivity is typically high for the trans isomer. asianpubs.org

Electrocatalytic Synthesis: Electrochemical methods offer another powerful tool for morpholine synthesis. An efficient electrochemical intramolecular etherification has been developed for the synthesis of 2,6-multisubstituted morpholines. organic-chemistry.org This method is operationally simple and scalable. organic-chemistry.org Another relevant electrochemical approach is C-H amination, where a C-H bond is directly converted to a C-N bond. researchgate.netgoogle.com While not yet specifically reported for 2-(2-Bromophenyl)morpholine, the electrochemical oxidation of an aromatic compound in the presence of an amine could be a potential route. researchgate.net

Multicomponent Reactions (MCRs) Incorporating the Morpholine Unit

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. The Ugi reaction is a prominent example of an MCR that can be adapted for the synthesis of heterocyclic structures like morpholines.

A versatile de novo synthesis of substituted morpholines can be achieved through a tetrazole Ugi reaction followed by cyclization. mdpi.com This two-step, one-pot procedure can generate a variety of morpholine derivatives. mdpi.com To synthesize a 2-(2-Bromophenyl)morpholine derivative using this approach, 2-bromobenzaldehyde would be a key starting material, along with an appropriate amino alcohol, an isocyanide, and an azide (B81097) source. The resulting Ugi adduct would then undergo a base-mediated intramolecular cyclization to form the morpholine ring. Another MCR approach involves the reaction of aziridines with nitromethane (B149229) and carbon disulfide to produce morpholine-2-thiones. iau.ir

Formation of the Hydrochloride Salt: Principles and Practicalities

The conversion of a free amine to its hydrochloride salt is a common practice in pharmaceutical and chemical development to improve properties such as solubility and stability. google.com

Acid-Base Equilibria and Protonation States

The formation of this compound is an acid-base reaction. The morpholine nitrogen atom possesses a lone pair of electrons, rendering it basic. researchgate.netresearchgate.net In the presence of hydrochloric acid (HCl), a strong acid, the nitrogen atom acts as a Brønsted-Lowry base and accepts a proton (H⁺) from HCl. researchgate.netresearchgate.net This protonation results in the formation of a positively charged morpholinium cation and a chloride anion (Cl⁻), which are held together by ionic bonds to form the hydrochloride salt. researchgate.net

The equilibrium of this reaction strongly favors the formation of the salt because HCl is a strong acid, ensuring essentially complete protonation of the basic amine. researchgate.net This conversion from a neutral, often oily or poorly soluble organic molecule to an ionic salt dramatically increases its polarity and, consequently, its solubility in aqueous solutions. google.comwikipedia.org

Crystallization and Isolation Techniques for Hydrochloride Salts

The isolation of this compound as a crystalline solid is a critical step for purification and handling. The choice of solvent is paramount for successful crystallization. frontiersin.org

Crystallization: The process typically involves dissolving the free base of 2-(2-Bromophenyl)morpholine in a suitable organic solvent and then adding a solution of hydrochloric acid (often in a solvent like diethyl ether or isopropanol (B130326) to maintain anhydrous conditions). researchgate.net The formed hydrochloride salt, being significantly less soluble in the organic solvent than the free base, precipitates out of the solution. researchgate.net The selection of the solvent system is crucial; a solvent that dissolves the free base but not the salt is ideal. frontiersin.org Common solvents used for the crystallization of amine hydrochlorides include ethanol (B145695), isopropanol, ethyl acetate, and acetone, or mixtures thereof. researchgate.net The temperature can also be manipulated; cooling the solution often promotes crystallization.

Isolation: Once crystallization is complete, the solid hydrochloride salt is isolated by filtration. The collected crystals are typically washed with a small amount of a cold, non-polar solvent (like diethyl ether or hexane) to remove any residual impurities that are soluble in the mother liquor. researchgate.net The purified salt is then dried under vacuum to remove any remaining solvent. The purity of the isolated salt can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

Table 2: Solvents and Techniques for Amine Hydrochloride Crystallization

| Solvent/Technique | Principle of Operation | Common Applications/Considerations |

|---|---|---|

| Isopropanol/Diethyl Ether | The amine is dissolved in isopropanol, and ethereal HCl is added. Diethyl ether acts as an anti-solvent, reducing the solubility of the salt. | Widely used for precipitating hydrochloride salts. The ratio of solvents can be adjusted to optimize yield and crystal quality. researchgate.net |

| Ethyl Acetate | The amine is dissolved in ethyl acetate, and HCl (gaseous or in solution) is introduced. The salt often precipitates directly. | Good for amines that are highly soluble in ethyl acetate. Can sometimes lead to the formation of oils if the salt is also somewhat soluble. |

| Acetone | Can be used as a primary crystallization solvent or as an anti-solvent to induce precipitation from a more polar solvent. | Effective for washing the final crystalline product to remove non-polar impurities. researchgate.net |

| Extractive Crystallization | Involves a ternary system of salt, water, and an amine-based anti-solvent. The anti-solvent reduces the salt's solubility in the aqueous phase. | A more complex technique used in industrial settings to enhance crystallization yield and purity from aqueous solutions. researchgate.net |

| Recrystallization | The crude salt is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals. | A standard purification technique. The choice of solvent is critical and may require screening. |

Chemical Reactivity and Transformation of 2 2 Bromophenyl Morpholine Hydrochloride

Reactivity at the Bromine Center of the Phenyl Moiety

The bromine atom attached to the phenyl ring is a key site for synthetic transformations. As a halogen, it serves as a leaving group in various substitution and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The position of the bromine atom, ortho to the morpholine (B109124) substituent, introduces specific steric and electronic factors that influence its reactivity.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions proceed through a distinct mechanism. libretexts.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.orglibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken in this stage. libretexts.org In the second step, the leaving group (in this case, the bromide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

For SNAr reactions to occur at a practical rate, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.org A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, phenoxides, amines, and thiols. For example, 4-fluorobenzaldehyde (B137897) can react with 4-methoxyphenol (B1676288) in the presence of potassium carbonate to yield a 4-aryloxybenzaldehyde product. walisongo.ac.id

In the case of 2-(2-Bromophenyl)morpholine (B1289296) hydrochloride, several factors influence its potential reactivity in SNAr reactions.

Electronic Factors: The morpholine substituent is not a classical, strong electron-withdrawing group required for facile SNAr reactions. However, in its hydrochloride salt form, the protonated nitrogen atom of the morpholinium group exerts an inductive electron-withdrawing effect, which could provide some activation to the phenyl ring. The effectiveness of this activation is significantly less than that of a nitro group. The relative rate of substitution is greatly affected by the position of the activating group; ortho and para positions lead to much faster reactions than meta placement because they allow for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

Steric Factors: The morpholine group is located ortho to the bromine atom. This ortho-positioning creates significant steric hindrance around the reaction center. researchgate.net This bulkiness can impede the approach of an incoming nucleophile to the ipso-carbon, thereby slowing down or preventing the initial addition step of the SNAr mechanism. Studies on the arylation of morpholine have shown that ortho-substituted aryl halides generally give poor yields in coupling reactions, which can be attributed to steric effects. researchgate.net

Given these considerations, SNAr reactions on 2-(2-Bromophenyl)morpholine hydrochloride are expected to be challenging compared to pathways involving transition metal catalysis.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comresearchgate.net These reactions are highly effective for aryl bromides and often proceed under mild conditions with high functional group tolerance. mdpi.comyonedalabs.com The reactivity order for halides in these couplings is generally I > Br > Cl. libretexts.org

The bromine atom in this compound makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org It is one of the most widely used coupling reactions due to the mild conditions and the commercial availability and low toxicity of the boron reagents. nih.gov Research on unprotected ortho-bromoanilines, a close structural analog to the title compound, has demonstrated successful Suzuki-Miyaura couplings with a variety of boronic esters, including benzyl, alkyl, aryl, alkenyl, and heteroaromatic partners. nih.govrsc.org An optimized catalyst system for these challenging substrates was identified as CataXCium A Pd G3, which provided good to excellent yields. nih.gov

| Coupling Partner (Boronic Ester) | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 86 |

| 4-(Trifluoromethyl)phenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 99 |

| (E)-Styrylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 99 |

| Thiophene-2-boronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 99 |

| Potassium cyclopropyltrifluoroborate | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 80 |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org Successful Sonogashira couplings have been reported for challenging substrates like 2-bromoanilines, indicating this pathway is viable for 2-(2-Bromophenyl)morpholine. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and high functional group tolerance. orgsyn.org It can be used to couple sp², sp³, and sp carbon atoms, making it a powerful tool in the synthesis of complex molecules and heterocycles. wikipedia.orgresearchgate.net

The success of transition metal-catalyzed cross-coupling reactions, particularly with less reactive aryl bromides (compared to aryl iodides), heavily relies on the choice of catalyst and ligands. libretexts.org The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the carbon-bromine bond to the low-valent metal center (e.g., Pd(0)). nih.gov

Ligand design plays a crucial role in facilitating this step. Bulky and electron-rich phosphine (B1218219) ligands are highly effective. beilstein-journals.org They stabilize the metal center and increase its electron density, which promotes the oxidative addition process. Examples of such ligands that have proven effective in activating aryl bromides and even chlorides include tri(cyclohexyl)phosphine (PCy₃), and biaryl phosphines like SPhos and XPhos developed by the Buchwald group. researchgate.netbeilstein-journals.org

Catalyst optimization is an empirical process that involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₃PO₄, K₂CO₃, NaOt-Bu), and solvents to maximize the yield of the desired product. beilstein-journals.org For instance, in the Suzuki-Miyaura coupling of ortho-bromoanilines, a screening of various catalysts revealed that the pre-formed palladacycle, CataXCium A Pd G3, was uniquely effective, outperforming many other common catalyst/ligand combinations. nih.gov This highlights the importance of fine-tuning the catalytic system to overcome the challenges posed by sterically hindered or electronically deactivated substrates.

Reductive Debromination Reactions

The bromine atom attached to the phenyl ring of 2-(2-bromophenyl)morpholine can be removed through reductive debromination, a common transformation for aryl halides. This reaction effectively replaces the bromine atom with a hydrogen atom, yielding 2-phenylmorpholine. A widely employed method for this transformation is catalytic hydrogenation, which involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source.

The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The catalyst facilitates the cleavage of the carbon-bromine bond and the subsequent addition of a hydrogen atom. The general reaction is as follows:

Reaction Scheme: Catalytic Hydrogenation for Reductive Debromination

2-(2-Bromophenyl)morpholine + H₂ --(Pd/C, Solvent)--> 2-Phenylmorpholine + HBr

While specific data for the reductive debromination of 2-(2-bromophenyl)morpholine is not extensively documented in publicly available research, the conditions for similar transformations on brominated aromatic compounds are well-established.

| Catalyst | Hydrogen Source | Solvent | Temperature | Yield (%) | Reference Compound |

| Pd/C (5 mol%) | H₂ (1 atm) | Methanol | Room Temp. | >95 | 4-Bromoacetophenone |

| Pd(OAc)₂/dppf | H₂ (1 atm) | THF | 50 °C | 92 | 1-Bromo-4-nitrobenzene |

| NiCl₂/Zn | H₂O | Reflux | 85 | 2-Bromopyridine |

This table presents representative conditions for the reductive debromination of various brominated aromatic compounds to illustrate the general methodology.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The carbon-bromine bond in 2-(2-bromophenyl)morpholine is a suitable site for the formation of various organometallic reagents, which are powerful intermediates in organic synthesis for the formation of new carbon-carbon bonds.

Grignard Reagents: The reaction of 2-(2-bromophenyl)morpholine with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (2-(morpholin-2-yl)phenyl)magnesium bromide. It is crucial to use the free base, 2-(2-bromophenyl)morpholine, for this reaction, as the acidic proton of the hydrochloride salt would quench the Grignard reagent. The presence of the morpholine nitrogen, a Lewis base, could potentially interfere with the reaction by coordinating to the magnesium.

Organolithium Reagents: Treatment of 2-(2-bromophenyl)morpholine with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, can lead to the formation of a new organolithium species via lithium-halogen exchange. This reaction is typically performed at low temperatures in an anhydrous, non-polar solvent. Similar to Grignard reagent formation, the free base of the morpholine derivative is required.

Organozinc Reagents: Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). These reagents are generally less reactive and more functional group tolerant than their Grignard and organolithium counterparts.

| Organometallic Reagent | Reagents and Conditions | Product |

| Grignard | Mg, THF, reflux | (2-(morpholin-2-yl)phenyl)magnesium bromide |

| Organolithium | 2 eq. t-BuLi, THF, -78 °C | 2-(2-lithiophenyl)morpholine |

| Organozinc | Organolithium reagent, ZnCl₂, THF | (2-(morpholin-2-yl)phenyl)zinc chloride |

This table outlines the plausible formation of organometallic reagents from 2-(2-bromophenyl)morpholine based on general principles of organometallic chemistry.

Reactivity at the Morpholine Nitrogen Atom

The nitrogen atom of the morpholine ring in 2-(2-bromophenyl)morpholine is a secondary amine and, as such, is a key site for various chemical transformations. To engage in these reactions, the hydrochloride salt must first be neutralized to the free base, 2-(2-bromophenyl)morpholine, typically by treatment with a mild base.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The free base of 2-(2-bromophenyl)morpholine can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates, to yield N-substituted derivatives. researchgate.net These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The choice of base and solvent can influence the reaction's efficiency.

N-Acylation: Similarly, N-acylation can be achieved by reacting the free base with acylating agents like acyl chlorides or anhydrides. This reaction forms an amide linkage and is a common method for introducing a carbonyl group attached to the morpholine nitrogen. Pyridine or another non-nucleophilic base is often added to neutralize the hydrogen halide byproduct.

| Reaction Type | Reagent | Solvent | Product |

| N-Alkylation | Methyl iodide | Acetonitrile | 4-Methyl-2-(2-bromophenyl)morpholine |

| N-Acylation | Acetyl chloride | Dichloromethane, Pyridine | 1-(2-(2-Bromophenyl)morpholin-4-yl)ethan-1-one |

This table provides examples of typical N-alkylation and N-acylation reactions that 2-(2-bromophenyl)morpholine would be expected to undergo.

Formation of Quaternary Ammonium (B1175870) Salts

The nitrogen atom in an N-alkylated derivative of 2-(2-bromophenyl)morpholine, which is a tertiary amine, can be further alkylated to form a quaternary ammonium salt. This reaction, known as the Menschutkin reaction, involves treating the tertiary amine with an alkyl halide. The resulting quaternary ammonium salt is a charged species with four organic substituents attached to the nitrogen atom. The stereochemistry of quaternization in substituted morpholines has been studied, with the incoming alkyl group often adding to the axial position. cdnsciencepub.com

Reactivity of the Free Base (2-(2-Bromophenyl)morpholine)

The free base, 2-(2-bromophenyl)morpholine, is a secondary amine and exhibits the characteristic nucleophilicity and basicity of this functional group. wikipedia.org Its reactivity is central to the transformations discussed in sections 3.2.1 and 3.2.2. The lone pair of electrons on the nitrogen atom makes it a good nucleophile, readily participating in reactions with a wide range of electrophiles. The basicity of the morpholine nitrogen (pKa of the conjugate acid is typically around 8.5) allows for its protonation to form the hydrochloride salt and its deprotonation to regenerate the reactive free base. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less basic and nucleophilic than a comparable piperidine (B6355638) derivative. wikipedia.org

Transformations Involving the Morpholine Ring Carbons

While the nitrogen atom and the bromophenyl group are the most reactive sites, the carbon atoms of the morpholine ring can also undergo transformations, although this often requires specific activation. The C-H bonds adjacent to the nitrogen (C3 and C5) and the oxygen (C2 and C6) have different reactivities.

The α-carbons to the nitrogen (C3 and C5) can be deprotonated with a strong base to form an enamine or a related nucleophilic intermediate, which can then react with electrophiles. The C-H bonds at the C2 position, being adjacent to both the oxygen and the phenyl-substituted carbon, may also be susceptible to certain reactions.

Recent advances in synthetic methodology have provided routes to functionalize the morpholine ring. acs.orgnih.gov For instance, oxidative methods can introduce new functional groups. mdpi.com Ring-opening reactions of morpholine derivatives have also been explored, providing access to linear amino-ether structures. google.com While specific examples starting from 2-(2-bromophenyl)morpholine are not prevalent in the literature, the general principles of morpholine ring functionalization suggest that such transformations are plausible under appropriate conditions.

| Transformation | Reagents/Conditions | Expected Product Type |

| α-Lithiation and Alkylation | 1. s-BuLi, TMEDA, THF, -78 °C; 2. Alkyl halide | C3/C5-alkylated morpholine |

| Oxidative C-H Functionalization | Cu(I) catalyst, oxidant | α-functionalized morpholine (e.g., at C3/C5) |

| Ring Opening | Strong reducing agents or oxidative cleavage | Amino-ether derivatives |

This table illustrates potential transformations of the morpholine ring based on established reactivity patterns for morpholine and its derivatives.

Functionalization at C2, C3, C5, and C6 Positions (e.g., Alpha-amination, Hydroxylation)

The functionalization of the morpholine ring in derivatives is a key strategy for modifying their biological activity and physicochemical properties. nih.gov While specific studies on the functionalization of this compound are not extensively detailed in the provided results, general principles of morpholine chemistry can be applied.

Alpha-amination: The introduction of an amino group at the C2 or C3 position (alpha to the nitrogen or oxygen) can be achieved through various synthetic methodologies. For instance, oxidative imidation reactions have been developed for the functionalization of morpholin-2-ones, which are related structures. mdpi.com These methods often involve cross-dehydrogenative coupling between the morpholinone and an imide in the presence of a copper catalyst. mdpi.com Such strategies could potentially be adapted for the direct C-H amination of the morpholine ring in 2-(2-bromophenyl)morpholine, although the presence of the 2-bromophenyl group might influence the regioselectivity of the reaction.

Hydroxylation: The introduction of a hydroxyl group can be accomplished through several routes. For example, the ring opening of a 2-tosyl-1,2-oxazetidine with an α-formyl carboxylate can lead to the formation of a morpholine hemiaminal, which contains a hydroxyl group at the C2 position. acs.org This reaction proceeds through a cascade sequence involving ring opening and spontaneous ring closure. acs.org While this is a de novo synthesis of a substituted morpholine, it highlights a method for introducing a hydroxyl group at a specific position.

Recent advances in photocatalysis have also enabled the diastereoselective synthesis of substituted morpholines, offering a modular approach to access diverse substitution patterns, including tri- and tetra-substituted morpholines. nih.gov These methods could potentially be applied to introduce substituents at the C3, C5, and C6 positions of a pre-existing 2-aryl morpholine scaffold.

The following table summarizes potential functionalization reactions applicable to the morpholine ring, based on general morpholine chemistry.

| Position | Reaction Type | Potential Reagents and Conditions | Expected Product |

| C2 | Alpha-amination | Oxidative cross-dehydrogenative coupling with imides, Copper catalyst | 2-Amino-2-(2-bromophenyl)morpholine derivative |

| C3 | Hydroxylation | Ring-opening of oxazetidines with nucleophiles | 3-Hydroxy-2-(2-bromophenyl)morpholine derivative |

| C5/C6 | General Substitution | Photocatalytic annulation strategies | Variously substituted 2-(2-bromophenyl)morpholine derivatives |

Ring Opening Reactions under Specific Conditions

The morpholine ring is generally stable but can undergo ring-opening reactions under specific conditions. These reactions often involve the cleavage of C-C or C-O bonds within the heterocyclic system.

Quantum chemistry calculations have shown that the oxidation of morpholine can lead to the formation of carbon-centered radicals at the C2 or C3 positions. nih.gov Subsequent reaction with molecular oxygen can initiate ring-opening pathways. One low-energy pathway involves the attack of O2 on the morpholin-2-yl radical, followed by a 1,5-hydrogen shift and unimolecular ring-opening. nih.gov

Another approach to ring-opening involves the use of photocatalysis. Visible-light-induced oxidative cleavage of the C(sp³)–C(sp³) bond in N-phenylmorpholine has been demonstrated, using oxygen as the terminal oxidant. google.com This method avoids the need for harsh reagents and conditions. The reaction of 4-phenylmorpholine (B1362484) under blue light irradiation in the presence of a photocatalyst and an additive in an oxygen atmosphere results in the formation of 2-(N-phenylformamido)ethyl formate. google.com

The ring-opening polymerization of morpholine-2,5-diones has also been studied, although this typically involves attack at a carbonyl group, which is not present in 2-(2-bromophenyl)morpholine. rsc.orgrsc.org However, these studies demonstrate that the morpholine ring system can be opened under the influence of various metal catalysts. rsc.orgrsc.org

The table below outlines conditions that can lead to the ring-opening of the morpholine ring.

| Reaction Type | Conditions | Product Type |

| Oxidative Ring Opening | Quantum chemistry calculations suggest oxidation followed by O2 addition can lead to ring opening. nih.gov | Acyclic amino-ether derivatives |

| Photocatalytic C-C Cleavage | Visible light, photocatalyst (e.g., 4CzIPN), oxygen atmosphere. google.com | Formate ester of an N-formylated aminoethanol |

| Metal-Catalyzed Ring Opening | Reactions with organotin compounds (in morpholine-2,5-diones). rsc.orgrsc.org | Acyclic organotin compounds |

Stereochemical Stability and Interconversion (if chiral center is formed at C2)

The presence of a substituent at the C2 position of the morpholine ring, as in 2-(2-bromophenyl)morpholine, creates a chiral center. The stereochemical stability and potential for interconversion of the resulting enantiomers are important considerations, particularly in the context of medicinal chemistry where stereoisomers can exhibit different biological activities.

The synthesis of chiral 2-aryl morpholines is an active area of research. google.com Methods for the enantioselective synthesis of 3-substituted morpholines have been developed, where hydrogen-bonding interactions between the substrate and a chiral catalyst are crucial for achieving high enantiomeric excess. organic-chemistry.org This suggests that the stereochemistry of substituted morpholines can be controlled during synthesis.

Once formed, the stereochemical stability of the C2 center in 2-(2-bromophenyl)morpholine is generally expected to be high under normal conditions. The C2 carbon is a stereogenic center with four different substituents (the hydrogen, the 2-bromophenyl group, the oxygen atom of the ring, and the C3 carbon of the ring), and inversion of this center would require breaking and reforming a covalent bond, which is an energetically demanding process.

However, certain reactions can affect the stereochemistry. For example, in the synthesis of morpholine hemiaminals via the ring opening of oxazetidines, a diastereomeric mixture is often formed. acs.org While the resulting hemiaminal functionality can be thermodynamically and kinetically stable, the initial reaction does not always proceed with high stereoselectivity. acs.org

The conformational flexibility of the morpholine ring can also play a role. Substituted morpholines can exist in different chair or boat conformations, and the relative stability of these conformers can be influenced by the substituents. In some cases, the interconversion between different conformers might be rapid, but this does not typically lead to the inversion of the absolute configuration at a chiral center.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-(2-Bromophenyl)morpholine (B1289296) hydrochloride in solution. Through a suite of one- and two-dimensional experiments, it is possible to map out the complete covalent framework and gain insights into the molecule's dynamic behavior.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental information for structural assignment. While specific experimental data for 2-(2-Bromophenyl)morpholine hydrochloride is not widely published, the expected chemical shifts can be predicted based on the known spectra of related fragments like morpholine (B109124) hydrochloride and the substituent effects of the 2-bromophenyl group.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the morpholine ring. The protons on the morpholine ring adjacent to the nitrogen and oxygen atoms would appear as complex multiplets in the 3-5 ppm region. The benzylic proton, attached to the carbon bearing both the phenyl ring and the morpholine ring (C2), would likely resonate as a distinct signal. The four protons on the bromophenyl ring would exhibit characteristic splitting patterns and chemical shifts influenced by the bromine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The morpholine carbons typically appear in the range of 45-75 ppm, while the aromatic carbons of the bromophenyl ring would be found further downfield, between approximately 115 and 140 ppm. The carbon atom attached to the bromine (C2') would have a characteristic shift due to the halogen's influence.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on analogous structures; actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C6'-H) | 7.6 - 7.8 | Doublet |

| Aromatic (C3'-H, C4'-H, C5'-H) | 7.2 - 7.5 | Multiplet |

| Benzylic (C2-H) | 4.8 - 5.1 | Doublet of doublets |

| Morpholine (N-H) | 9.5 - 10.5 | Broad singlet |

| Morpholine (C3-H, C5-H) | 3.5 - 4.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on analogous structures; actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C1') | ~138 |

| Aromatic (C2') | ~122 |

| Aromatic (C3') | ~133 |

| Aromatic (C4') | ~128 |

| Aromatic (C5') | ~129 |

| Aromatic (C6') | ~127 |

| Morpholine (C2) | ~75 |

| Morpholine (C3, C5) | ~66 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a series of two-dimensional NMR experiments are employed. For related 2-aryl-morpholine hydrochlorides, techniques such as ¹H-¹H COSY are used for characterization. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons on the morpholine ring and between neighboring protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the carbon signals based on the already-assigned proton signals. For example, the benzylic proton signal would show a cross-peak with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different fragments of the molecule. Key correlations would include those from the benzylic proton (C2-H) to the aromatic carbons (C1', C2', C6') and from the morpholine protons to adjacent carbons within the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. It could reveal spatial proximity between the benzylic proton and specific protons on the morpholine ring, helping to define the orientation of the phenyl group relative to the morpholine ring.

The six-membered morpholine ring is not static; it exists in a dynamic equilibrium, primarily between two chair conformations. Dynamic NMR (DNMR) spectroscopy is the technique used to study such conformational changes and to determine the energy barriers associated with them. copernicus.org

By recording NMR spectra at different temperatures, one can observe changes in the signal shapes. At low temperatures, the interconversion between the two chair forms may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons. As the temperature increases, the rate of interconversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. copernicus.org

Analyzing the line shapes at different temperatures allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the ring inversion process. This provides valuable quantitative data on the conformational flexibility of the morpholine ring, which can be influenced by the bulky 2-bromophenyl substituent at the C2 position. While specific studies on this compound are not available, DNMR is the definitive method for such investigations. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most precise and unambiguous information about the molecular structure in the solid state. It reveals the exact three-dimensional arrangement of atoms, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures provides expected values for its key geometric parameters. The data would confirm the presence of the morpholine ring, typically in a chair conformation, and its connection to the 2-bromophenyl group. numberanalytics.com

Table 3: Representative Bond Lengths and Angles for Key Fragments This table contains typical values from crystallographic databases for analogous fragments; actual experimental values may differ.

| Bond/Angle | Representative Value |

|---|---|

| C-Br | 1.88 - 1.92 Å |

| C-N (morpholine) | 1.45 - 1.49 Å |

| C-O (morpholine) | 1.42 - 1.45 Å |

| C-C (aromatic) | 1.37 - 1.40 Å |

| C-N-C (morpholine) | 109° - 112° |

| C-O-C (morpholine) | 109° - 112° |

The torsion angles within the morpholine ring would define its chair conformation, while the torsion angle around the C2-C1' bond would describe the rotational orientation of the bromophenyl group relative to the morpholine ring.

The stability of the crystal lattice is determined by a network of intermolecular interactions. researchgate.net For this compound, several key interactions would be expected.

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bond between the protonated secondary amine of the morpholine ring (N⁺-H) and the chloride anion (Cl⁻). This strong ion-pairing interaction is a primary driver of the crystal packing. Weaker C-H···O and C-H···Cl hydrogen bonds may also be present, further stabilizing the three-dimensional network.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. mdpi.comnih.gov This is an attractive, non-covalent interaction between the electrophilic region on the bromine atom and a nucleophilic atom, such as the oxygen of a neighboring morpholine ring or the chloride anion.

π-π Stacking: Depending on the orientation of the molecules, offset face-to-face or edge-to-face π-π stacking interactions between the aromatic rings could also play a role in the crystal packing. researchgate.net

Analysis of these interactions provides critical insight into the supramolecular assembly of the compound in the solid state.

Absolute Configuration Determination (for Enantiopure Samples)

For an enantiopure sample of this compound, which contains a single stereocenter at the C2 position of the morpholine ring, determining the absolute configuration (i.e., whether it is the R or S enantiomer) is critical. While specific crystallographic data for this exact compound is not publicly available, the definitive method for this determination is single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional map of electron density, allowing for the direct assignment of the spatial arrangement of atoms and thus the absolute stereochemistry.

Alternatively, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) can be employed. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for both the R and S enantiomers, the correct absolute configuration can be assigned. This method is particularly useful when suitable single crystals for X-ray analysis cannot be obtained.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of the molecule. In the mass spectrometer, the hydrochloride salt typically dissociates, and the free base, 2-(2-bromophenyl)morpholine, is protonated. The resulting ion, [M+H]⁺, is then analyzed.

The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern with two peaks of almost equal intensity separated by two mass units (the M and M+2 peaks), providing strong evidence for the presence of a single bromine atom in the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

| Attribute | Value |

|---|---|

| Molecular Formula (Free Base) | C₁₀H₁₂BrNO |

| Formula of Observed Ion | [C₁₀H₁₃BrNO]⁺ |

| Calculated Monoisotopic Mass ([M(⁷⁹Br)+H]⁺) | 242.01750 Da |

| Calculated Monoisotopic Mass ([M(⁸¹Br)+H]⁺) | 244.01545 Da |

| Predicted CCS for [M+H]⁺ (Ų) | 146.5 uni.lu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to purposefully fragment the precursor ion ([M+H]⁺) and analyze the resulting product ions. This provides detailed structural information by revealing the molecule's weakest bonds and most stable fragments. While specific experimental MS/MS data for this compound is limited, logical fragmentation pathways can be predicted based on the structure of the morpholine ring and the bromophenyl substituent.

The protonated morpholine nitrogen makes the ring susceptible to cleavage. Common fragmentation mechanisms for similar compounds include:

Ring Opening: Scission of the C-C or C-O bonds within the morpholine ring.

Loss of Ethylene (B1197577) Oxide (C₂H₄O): A characteristic fragmentation for morpholine derivatives.

Cleavage of the C-N bond connecting the ring to the bromophenyl group.

Retro-Diels-Alder (RDA) reaction: A common pathway in cyclic systems, leading to predictable fragments.

The development of advanced prediction methods, such as those using graph neural networks, allows for the in-silico generation of tandem mass spectra, which can be compared against experimental data for structural confirmation. nih.gov

| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure |

|---|---|---|

| 184.0022 / 186.0002 | C₂H₅NO (Morpholine ring fragment) | Bromophenyl-ethenyl ion |

| 157.9783 / 159.9763 | C₄H₈NO (Side chain) | Bromobenzene |

| 100.0757 | C₆H₄Br (Bromophenyl group) | Protonated vinyl-morpholine fragment |

| 86.0600 | C₆H₅BrO (Bromophenoxy group) | Protonated aziridine (B145994) fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a detailed "fingerprint" that is highly specific to the compound's structure, functional groups, and crystalline form.

Identification of Key Functional Groups and Fingerprint Region Analysis